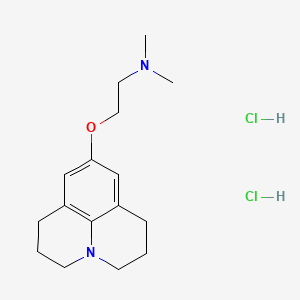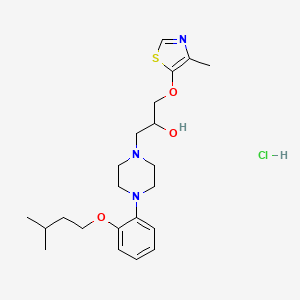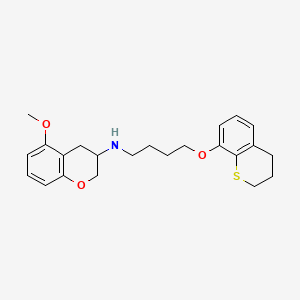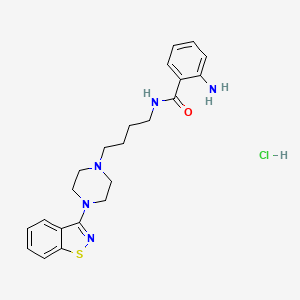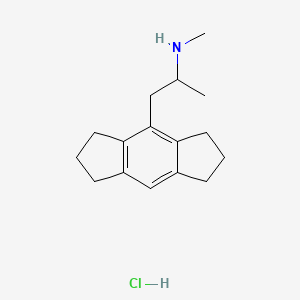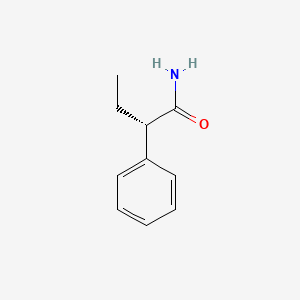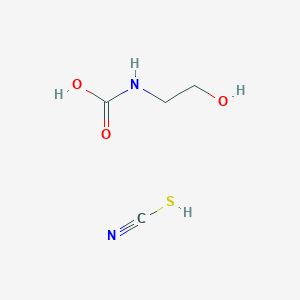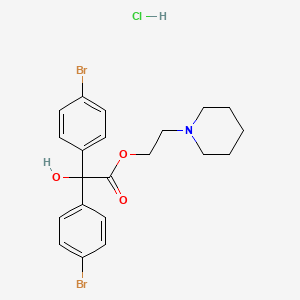
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain atypical pathogens . This compound is a third-generation quinolone, characterized by its enhanced potency and selectivity .
准备方法
The synthesis of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid involves several stepsThe 3,5-dimethylpiperazinyl group is then attached at position 7 through nucleophilic substitution reactions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
化学反应分析
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazinyl group, leading to the formation of amide bonds with different aromatic carboxylic acids Major products formed from these reactions include various substituted quinolones with potential antimicrobial properties.
科学研究应用
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a model compound for studying quinolone synthesis and reactivity.
Biology: Its antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: This compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains
作用机制
The antibacterial activity of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands .
相似化合物的比较
Similar compounds to 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid include other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid exhibits superior activity against certain Gram-positive bacteria and selectivity against anaerobes and atypical pathogens . This uniqueness is attributed to the specific substituents at positions 1, 6, 7, and 8, which enhance its antibacterial properties and reduce adverse side effects .
属性
CAS 编号 |
103460-90-8 |
|---|---|
分子式 |
C19H21F2N3O3 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27) |
InChI 键 |
CMGSYIRPKZAEFD-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




